4-(Bromomethyl)-5,5-dimethyloxolan-2-one
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Overview
Description
4-(Bromomethyl)-5,5-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group attached to the oxolane ring, making it a valuable intermediate in organic synthesis due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5,5-dimethyloxolan-2-one typically involves the bromination of 5,5-dimethyloxolan-2-one. One common method is to react 5,5-dimethyloxolan-2-one with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5,5-dimethyloxolan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Oxo derivatives such as aldehydes or ketones.
Reduction: Methyl-substituted oxolanes.
Scientific Research Applications
4-(Bromomethyl)-5,5-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5,5-dimethyloxolan-2-one involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-5,5-dimethyloxolan-2-one
- 4-(Iodomethyl)-5,5-dimethyloxolan-2-one
- 4-(Hydroxymethyl)-5,5-dimethyloxolan-2-one
Uniqueness
4-(Bromomethyl)-5,5-dimethyloxolan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H11BrO2 |
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Molecular Weight |
207.06 g/mol |
IUPAC Name |
4-(bromomethyl)-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C7H11BrO2/c1-7(2)5(4-8)3-6(9)10-7/h5H,3-4H2,1-2H3 |
InChI Key |
DDKXFQFRJGDPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)CBr)C |
Origin of Product |
United States |
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